3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
The compound “3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate” is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The 2-methoxyphenyl group and the acetate group are attached to the coumarin core .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the coumarin core, which is a planar molecule . The methoxyphenyl and acetate groups may introduce some steric hindrance .
Chemical Reactions Analysis
The compound, like other coumarins, may undergo reactions such as hydrolysis, reduction, and various types of substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the methoxyphenyl and acetate groups may affect its solubility, melting point, and boiling point .
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Thiazolidin-4-ones: A study demonstrated the synthesis of various compounds based on 2H-chromen-4-yl-acetic acid, which could be relevant to the synthesis and derivatization of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate. These compounds were to be evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
- Novel Synthesis Approaches: A new approach towards the synthesis of previously unknown chromen-3-yl acetic acid derivatives, sharing a structural similarity to the compound , was described. This involved multicomponent condensation, underlining the versatility of chromen derivatives in chemical synthesis (Lichitsky et al., 2021).
Biological and Medicinal Applications
- Antibacterial Effects: Research into 4-hydroxy-chromen-2-one derivatives, which are structurally related to the compound , indicated significant antibacterial activity. This suggests potential antibacterial applications for similar compounds (Behrami & Dobroshi, 2019).
- Antineoplastic Activity: Compounds structurally related to this compound showed promising antineoplastic activities. This underscores the potential of similar compounds in cancer research and therapy (Gašparová et al., 2013).
Chemical Synthesis and Characterization
- Polystyrene-Supported Catalysts: Studies on novel polystyrene-supported catalysts for the synthesis of Warfarin analogues, involving chromen-2-one derivatives, reflect the compound's relevance in advanced synthesis techniques (Alonzi et al., 2014).
- Suzuki Cross-Coupling Reactions: The use of 2H-chromen derivatives in palladium-catalyzed Suzuki cross-coupling reactions, as demonstrated in a study, highlights the compound's role in creating diverse chemical structures (Rajale et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-13-8-7-12-9-15(18(20)23-17(12)10-13)14-5-3-4-6-16(14)21-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRRHCFKRNZNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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